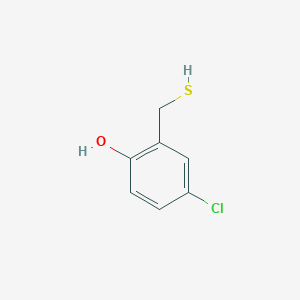

4-Chloro-2-(sulfanylmethyl)phenol

Description

4-Chloro-2-(sulfanylmethyl)phenol is a phenolic compound featuring a chlorine substituent at the 4-position and a sulfanylmethyl (-CH₂SH) group at the 2-position. The sulfanylmethyl group introduces sulfur-based reactivity, which may influence redox behavior and interactions with biological targets.

Properties

Molecular Formula |

C7H7ClOS |

|---|---|

Molecular Weight |

174.65 g/mol |

IUPAC Name |

4-chloro-2-(sulfanylmethyl)phenol |

InChI |

InChI=1S/C7H7ClOS/c8-6-1-2-7(9)5(3-6)4-10/h1-3,9-10H,4H2 |

InChI Key |

KXQUHGGFPOVHGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CS)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Chloro-2-(sulfanylmethyl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with a suitable thiol reagent under basic conditions to introduce the sulfanylmethyl group . The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out in a polar solvent like ethanol or water.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar nucleophilic aromatic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(sulfanylmethyl)phenol undergoes several types of chemical reactions, including:

Reduction: The compound can be reduced to remove the chlorine atom or to modify the sulfanylmethyl group using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium hydroxide, various nucleophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dechlorinated phenols, modified sulfanylmethyl derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(sulfanylmethyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(sulfanylmethyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfanylmethyl group can undergo redox reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorophene (4-Chloro-2-(phenylmethyl)phenol)

Chlorophene substitutes the sulfanylmethyl group with a benzyl (-CH₂C₆H₅) group. Key differences include:

- Reactivity: Chlorophene undergoes rapid oxidation by manganese oxides (e.g., δ-MnO₂), yielding coupling products and quinones due to electron-rich aromatic systems . The sulfanylmethyl group in 4-Chloro-2-(sulfanylmethyl)phenol may exhibit distinct redox behavior, as sulfur atoms can participate in disulfide bond formation or thiol oxidation.

- Antimicrobial Activity : Chlorophene is a commercial antimicrobial agent. The sulfanylmethyl analog’s activity remains underexplored but could differ due to thiol-mediated interactions with microbial enzymes.

Table 1: Substituent Effects on Oxidation Rates

| Compound | Substituent | Oxidation Rate (Relative to Phenol) | Key Products |

|---|---|---|---|

| Chlorophene | -CH₂C₆H₅ | 1.5× | Coupling products, quinones |

| This compound | -CH₂SH | Not reported | Likely disulfides, sulfoxides |

Oxadiazole and Hydrazone Derivatives

Compounds like 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol () and 4-Chloro-2-((2-(4-isopropylphenyl)hydrazono)-methyl)phenol () replace the sulfanylmethyl group with nitrogen-containing moieties:

- Anticancer Activity : The oxadiazole derivative 6h (PGI = 65.12 against SNB-19 cells) demonstrates potent anticancer activity via tubulin inhibition . The sulfanylmethyl group may alter binding modes due to sulfur’s electronegativity and steric effects.

- Antibacterial Activity : Oxadiazole analogs (e.g., 6c ) show MICs of 8 µg/mL against Gram-negative bacteria, comparable to ciprofloxacin (4 µg/mL) . Sulfanylmethyl groups could enhance membrane permeability via thiol interactions.

Aminoalkyl Derivatives

Compounds such as 4-Chloro-2-(((2,3-dimethylphenyl)amino)methyl)phenol (MFI23) and 4-Chloro-2-[(ethylamino)methyl]phenol () feature aminoalkyl substituents:

- Chemical Properties: Amino groups enable hydrogen bonding and protonation, enhancing solubility and metal coordination (e.g., copper complexes in ).

- Applications: These derivatives serve as precursors for urease inhibitors and antioxidants .

Sulfonyl and Benzimidazole Derivatives

- 4-Chloro-2-[(5-chloro-2-hydroxyphenyl)sulfonyl]phenol (): The sulfonyl group (-SO₂-) increases hydrophilicity and stability compared to sulfanylmethyl.

- Benzimidazole derivatives (BM1-BM3) (): These exhibit DNA-targeting properties, suggesting that sulfur-containing analogs like this compound could interact with nucleic acids via thiol-DNA adducts.

Key Research Findings and Trends

Substituent Electronic Effects : Electron-withdrawing groups (e.g., -SO₂-) reduce reactivity toward oxidation, while electron-donating groups (e.g., -CH₂SH) may enhance it .

Environmental Fate : Sulfanylmethyl groups may increase biodegradability compared to stable sulfonyl or benzyl analogs, as thiols are prone to oxidation .

Biological Activity

4-Chloro-2-(sulfanylmethyl)phenol, also known as 3-chloro-4-(mercaptomethyl)phenol, is a compound with significant biological activity. This article reviews its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by various studies and data.

Chemical Structure and Properties

The chemical formula for this compound is , indicating the presence of chlorine, sulfur, and oxygen. The structure features a phenolic ring substituted with a chlorophenyl group and a thiol (sulfanylmethyl) functional group, which contribute to its biological activities.

The mechanism of action of this compound involves several biochemical interactions:

- Covalent Bond Formation : The chlorine and sulfanylmethyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity.

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens, likely due to its ability to disrupt cellular membranes or interfere with metabolic pathways.

- Antioxidant Effects : It may act as an antioxidant by scavenging free radicals, thus preventing oxidative stress in biological systems.

Antimicrobial Properties

Research has demonstrated that this compound is effective against a range of microorganisms:

- Bacterial Inhibition : It shows significant activity against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

- Fungal Activity : The compound has also been noted for its antifungal properties against species like Candida albicans .

Anticancer Potential

Studies have indicated that this compound may possess anticancer properties:

- Cell Line Studies : In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting potential as a chemotherapeutic agent .

- Mechanistic Insights : The compound's ability to interact with cellular targets involved in cancer progression highlights its potential utility in cancer treatment strategies.

Case Studies and Research Findings

A summary of notable research findings related to the biological activity of this compound is presented in the following table:

Safety and Toxicity

While the compound exhibits beneficial biological activities, safety assessments are crucial:

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-(sulfanylmethyl)phenol, and how do reaction conditions influence yield and purity?

- Methodological Answer: The compound can be synthesized via Mannich reactions, where formaldehyde and secondary amines react with phenolic precursors. For example, substituting the sulfanylmethyl group requires careful control of pH (neutral to slightly acidic) and temperature (60–80°C) to avoid side reactions like disulfide formation. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product. Monitoring by TLC and HPLC ensures purity >95% .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer: Use ¹H/¹³C NMR to confirm the sulfanylmethyl (–CH₂SH) moiety (δ ~2.8–3.2 ppm for –CH₂– and δ ~1.5 ppm for –SH). IR spectroscopy identifies phenolic –OH (~3200 cm⁻¹) and C–S bonds (~600–700 cm⁻¹). Single-crystal X-ray diffraction (SHELX or WinGX) resolves molecular geometry and hydrogen-bonding networks. For non-crystalline samples, high-resolution mass spectrometry (HRMS) validates molecular weight .

Q. How does the sulfanylmethyl substituent affect the compound’s stability under varying storage conditions?

- Methodological Answer: The –SH group is prone to oxidation, forming disulfide bridges. Stability studies (via HPLC or UV-Vis) show degradation rates increase under light, oxygen, or alkaline conditions. Store at –20°C in amber vials under nitrogen. Antioxidants like BHT (0.01% w/v) can prolong shelf life. Kinetic stability assessments (Arrhenius plots) predict degradation pathways .

Q. What strategies are recommended to assess the compound’s solubility and partition coefficients (logP)?

- Methodological Answer: Use shake-flask methods with octanol/water systems to determine logP. For poor aqueous solubility, employ co-solvents (DMSO <1% v/v) or surfactants (Tween-80). HPLC retention time correlations with logP (e.g., using C18 columns) provide rapid estimates. Molecular dynamics simulations (e.g., Gaussian or COSMO-RS) predict solubility in diverse solvents .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodological Answer: Conduct in vitro assays:

- Antimicrobial: Broth microdilution (MIC/MBC against Gram+/– bacteria, fungi).

- Antioxidant: DPPH/ABTS radical scavenging (IC₅₀ values).

- Cytotoxicity: MTT assay on human cell lines (e.g., HEK-293).

Include positive controls (e.g., ascorbic acid for antioxidants) and solvent controls. Statistical validation (ANOVA) ensures reproducibility .

Advanced Research Questions

Q. What mechanistic insights explain the oxidative transformation of this compound in environmental systems?

- Methodological Answer: Manganese oxides (δ-MnO₂) oxidize the phenolic –OH and –SH groups via single-electron transfer, forming phenoxy and thiyl radicals. Reaction kinetics (first-order in MnO₂) are pH-dependent (optimal at pH 4–5). Use LC-MS/MS to identify products like disulfides or quinones. Competitive adsorption studies with Ca²⁺/humic acids quantify environmental persistence .

Q. How can computational modeling predict the compound’s interactions with biological targets or metal ions?

Q. How should researchers address contradictions in reported antioxidant activity data for structurally analogous compounds?

- Methodological Answer: Discrepancies often arise from assay conditions (e.g., DPPH concentration, solvent polarity). Standardize protocols using ICH guidelines. Perform comparative studies with substituent analogs (e.g., replacing –SH with –OCH₃) to isolate electronic effects. Multivariate analysis (PCA) identifies dominant factors (e.g., steric hindrance, redox potential) .

Q. What advanced techniques elucidate the environmental fate of this compound in soil/water systems?

- Methodological Answer: Use isotope-labeled tracers (¹⁴C or ³⁵S) to track degradation pathways. Soil column experiments with LC-MS/MS quantify metabolite formation (e.g., sulfonic acid derivatives). Microcosm studies under aerobic/anaerobic conditions assess biodegradation rates. QSAR models predict ecotoxicity endpoints (e.g., LC₅₀ for Daphnia magna) .

Q. How can structural modifications enhance the compound’s efficacy in metal-ion chelation or catalytic applications?

- Methodological Answer:

Introduce electron-donating groups (–NH₂, –OCH₃) to the phenol ring to improve metal-binding (e.g., Fe³⁺, Cu²⁺). Synthesize Schiff base derivatives via condensation with aldehydes. Characterize complexes using cyclic voltammetry (redox activity) and EPR spectroscopy (metal coordination geometry). Compare catalytic performance in oxidation reactions (e.g., cyclohexane to adipic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.